molecular formula C23H16N4O3S2 B4676247 N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide

N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide

Cat. No.: B4676247
M. Wt: 460.5 g/mol
InChI Key: MGTQUCMDBYEZBW-UHFFFAOYSA-N
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Description

N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S2/c28-21(17-11-9-16(10-12-17)15-5-2-1-3-6-15)25-22(31)26-23-24-20(14-32-23)18-7-4-8-19(13-18)27(29)30/h1-14H,(H2,24,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTQUCMDBYEZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with biphenyl-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand the interactions between thiazole derivatives and biological targets.

Mechanism of Action

The mechanism of action of N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share structural similarities.

    Nitrobenzene Derivatives: Compounds like 3-nitroaniline and 4-nitrobenzoic acid have similar functional groups.

Uniqueness

N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide is unique due to its combination of a thiazole ring with a nitrophenyl group and a biphenyl carboxamide moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide
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N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}biphenyl-4-carboxamide

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